N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Description
The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide features a benzooxazepine core fused with a sulfonamide moiety. The benzooxazepine system includes a 7-membered heterocyclic ring (oxygen and nitrogen atoms) substituted with an ethyl group and a ketone at positions 4 and 5, respectively.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)14-6-8-17(25-2)18(12-14)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJUONXCPWVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound characterized by a complex structure that includes a benzo-fused oxazepine ring and a sulfonamide group. This compound has drawn interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and immune modulation.
The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. The structure features an ethyl substituent and methoxy groups that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| Structure | Complex oxazepine |
Research indicates that compounds with similar structures can induce differentiation in acute myeloid leukemia (AML) cells. They may also modulate immune responses by upregulating CD11b expression in certain cell lines. This suggests potential applications in both cancer therapy and immunomodulation .
Biological Activity Findings
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Anticancer Activity :
- A study highlighted that derivatives of oxazepine compounds can significantly inhibit the growth of AML cells, suggesting that this compound may have similar effects due to its structural characteristics .
- The compound's ability to induce apoptosis in cancer cells was observed in various assays, indicating its potential as an anticancer agent.
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Immunomodulatory Effects :
- The compound has been shown to enhance the expression of immune markers such as CD11b in specific cell lines, which is crucial for immune response modulation . This activity suggests its potential use in therapies aimed at enhancing immune responses against tumors or infections.
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Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in tumor progression and inflammation . The specific mechanisms are still under investigation but are promising for future therapeutic applications.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A derivative similar to N-(4-ethyl-5-oxo...) was tested against AML cells and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
- Case Study 2 : In vivo studies showed that administration of related oxazepine derivatives resulted in reduced tumor size in mouse models of cancer, further supporting the anticancer potential of these compounds.
Scientific Research Applications
Molecular Formula
- Molecular Weight: 377.4 g/mol
- IUPAC Name: N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Pharmacological Applications
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Anticancer Activity
- The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies indicate that similar compounds with the oxazepine structure exhibit selective inhibition of cancer pathways.
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Kinase Inhibition
- Its structural features suggest that it may act as a kinase inhibitor. Kinase inhibitors are crucial in treating various conditions including cancer and inflammatory diseases. The unique trifluoromethyl and amide groups contribute to the compound's reactivity and selectivity in targeting specific kinases.
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Neuroprotective Effects
- Emerging research indicates that compounds derived from oxazepine structures may possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Agrochemical Literature
The evidence highlights sulfonamide-containing agrochemicals (e.g., sulfentrazone , etobenzanid , diflufenican ), which share the sulfonamide functional group but differ in core heterocycles and substituents (Table 1).
Key Comparisons :
- Core Heterocycles : The benzooxazepine core in the target compound is distinct from triazole (sulfentrazone) or pyridine (diflufenican) systems. This may influence conformational flexibility and binding pocket compatibility.
- Sulfonamide Role: The sulfonamide group is a common pharmacophore in agrochemicals, often mediating interactions with acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) enzymes. The benzooxazepine core may confer unique steric or electronic effects compared to phenyl or triazole backbones .
Crystallographic and Computational Analysis
The structural determination of such compounds often relies on tools like SHELXL (for refinement) and WinGX (for crystallographic suite management) . For example:
- SHELXL : Widely used for small-molecule refinement, including handling sulfonamide torsional angles and hydrogen-bonding networks. The target compound’s crystal structure (if resolved) may exhibit similarities to sulfentrazone in sulfonamide geometry but differ in ring puckering due to the benzooxazepine core .
- ORTEP-3 : Visualization of the benzooxazepine system’s thermal ellipsoids could highlight conformational stability compared to rigid triazole or pyridine cores in analogues .
Research Findings and Hypotheses
Metabolic Stability
The ethyl and methoxy groups in the target compound may enhance metabolic stability compared to halogenated analogues (e.g., etobenzanid’s dichlorophenyl group), which are prone to oxidative dehalogenation. However, the ketone at position 5 could introduce susceptibility to reductase enzymes .
Binding Affinity Predictions
Molecular docking studies (using software like AutoDock) could model the sulfonamide’s interaction with ALS or PPO enzymes.
Q & A
Q. What are the optimal synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide, and how can reaction yields be improved?
Methodological Answer :
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Step 1 : Start with a retrosynthetic analysis to identify key intermediates. The benzooxazepin core can be synthesized via cyclization of a substituted ethanolamine derivative under acidic conditions .
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Step 2 : Optimize coupling reactions (e.g., sulfonamide formation) using activating agents like HATU or EDC/HOBt. Monitor reaction progress via HPLC to minimize byproducts .
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Step 3 : Improve yields by controlling temperature (e.g., 0–5°C for sensitive steps) and using anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .
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Data Table :
Reaction Step Yield (%) Key Parameters Cyclization 62 H2SO4, 80°C, 6h Sulfonylation 45 HATU, DMF, RT
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodological Answer :
- Analytical Techniques :
- HPLC-MS : Confirm molecular weight (MW = ~435 g/mol) and detect impurities (<5% threshold) .
- NMR Spectroscopy : Assign peaks for key functional groups (e.g., sulfonamide NH at δ 8.2–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzooxazepin ring (if crystalline) .
- Purity Protocols : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced biological activity?
Methodological Answer :
- Step 1 : Employ quantum chemical calculations (e.g., DFT) to map electron density profiles and identify reactive sites for functionalization .
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GABA-A for benzodiazepine analogs) .
- Step 3 : Implement ICReDD’s feedback loop: Validate computational predictions via targeted synthesis and bioassays, then refine models using experimental data .
- Case Study : A 2024 study reduced reaction optimization time by 60% using hybrid computational-experimental workflows .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer :
- Hypothesis Testing :
- Advanced Techniques :
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?
Methodological Answer :
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Step 1 : Define critical parameters (e.g., temperature, catalyst loading, solvent ratio) using a Plackett-Burman screening design .
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Step 2 : Apply a Central Composite Design (CCD) to model non-linear relationships. For example:
Factor Low (-1) High (+1) Temperature (°C) 70 110 Catalyst (mol%) 5 15 -
Step 3 : Validate the model with confirmation runs. A 2020 study achieved 88% yield (vs. predicted 85%) using DoE-optimized conditions .
Data Contradiction & Mechanistic Analysis
Q. How to address discrepancies between in vitro bioactivity data and computational predictions?
Methodological Answer :
- Root Cause Analysis :
- Validation :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Compare with fluorescence-based assays (e.g., FP or TR-FRET) for receptor occupancy .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
Methodological Answer :
- Techniques :
- SAR Studies : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) to map pharmacophore requirements .
- Kinetic Studies : Use stopped-flow spectroscopy to measure association/dissociation rates with targets .
- Case Study : A 2021 study linked the 3,4-dimethoxy group to enhanced π-stacking with aromatic residues in the target protein’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
